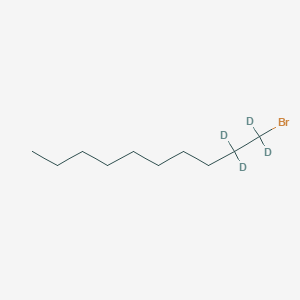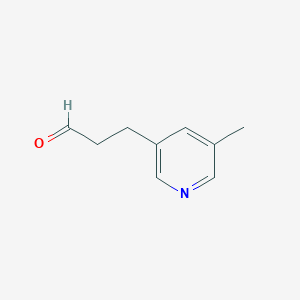![molecular formula C13H17NO4 B12315426 2-[(1-Carboxyethyl)amino]-4-phenylbutanoic acid](/img/structure/B12315426.png)
2-[(1-Carboxyethyl)amino]-4-phenylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(alphaS)-alpha-[[(1S)-1-Carboxyethyl]amino]benzenebutanoicAcid is a chiral amino acid derivative This compound is characterized by its unique structure, which includes a carboxyethyl group attached to an amino group, and a benzenebutanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (alphaS)-alpha-[[(1S)-1-Carboxyethyl]amino]benzenebutanoicAcid typically involves the enantioselective alkylation of alpha-amino C(sp3)–H bonds. This process can be achieved using a combination of photoredox and nickel catalysis with redox-active esters . Another method involves the enantioselective alpha-amination of carboxylic acids using directed nitrene-mediated C–H insertion . These reactions are usually carried out under mild conditions, often at room temperature, and require the use of specific catalysts to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of continuous-flow reactors and batch setups can facilitate the efficient gram-scale synthesis of the compound . The choice of catalysts and reaction conditions is crucial to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(alphaS)-alpha-[[(1S)-1-Carboxyethyl]amino]benzenebutanoicAcid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by transition metals and often results in the formation of ketones or aldehydes.
Reduction: Commonly involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Transition metal catalysts such as palladium or rhodium.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted amino acids.
Applications De Recherche Scientifique
(alphaS)-alpha-[[(1S)-1-Carboxyethyl]amino]benzenebutanoicAcid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral ligand in asymmetric catalysis.
Biology: Studied for its role in enzyme catalysis and protein synthesis.
Mécanisme D'action
The mechanism by which (alphaS)-alpha-[[(1S)-1-Carboxyethyl]amino]benzenebutanoicAcid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of bioactive compounds. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
alpha-Amino ketones: These compounds share a similar amino group but differ in their carbonyl functionality.
alpha-Amino acids: Structurally similar but lack the benzenebutanoic acid moiety.
1,2-Amino alcohols: Similar in having an amino group but differ in their hydroxyl functionality.
Uniqueness
(alphaS)-alpha-[[(1S)-1-Carboxyethyl]amino]benzenebutanoicAcid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature also makes it valuable in asymmetric synthesis and drug development.
Propriétés
Formule moléculaire |
C13H17NO4 |
|---|---|
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
2-(1-carboxyethylamino)-4-phenylbutanoic acid |
InChI |
InChI=1S/C13H17NO4/c1-9(12(15)16)14-11(13(17)18)8-7-10-5-3-2-4-6-10/h2-6,9,11,14H,7-8H2,1H3,(H,15,16)(H,17,18) |
Clé InChI |
ULHDMLUUUQSHMK-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)NC(CCC1=CC=CC=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




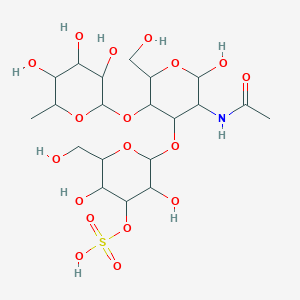
![1-[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B12315362.png)
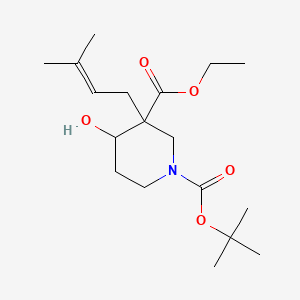

![2-Fluoro-5-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzonitrile](/img/structure/B12315381.png)

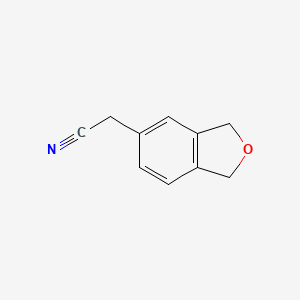
![3-Methyl-2-[(1-methyl-2-oxopyridin-4-yl)formamido]pentanoic acid](/img/structure/B12315394.png)
![4-(2-Methylphenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B12315400.png)
![1-[2-[[2-[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12315401.png)
